molecular formula C10H10O B1624868 2-Benzyl-propenal CAS No. 30457-88-6

2-Benzyl-propenal

Cat. No. B1624868
Key on ui cas rn: 30457-88-6
M. Wt: 146.19 g/mol
InChI Key: DHNSDRAPEVOWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04973695

Procedure details

To a mixture of triethylamine hydrochloride 27.5 g (0.20 mol) and 37% formalin 16.3 g (0.201 mol) was added dropwise β-phenylpropionaldehyde 25 g (0.183 mol) at 20° to 35° C. and the mixture was reacted at 110° to 115° C. for 4 hours. After the completion of the reaction, the reaction mixture was cooled to 20° C. and extracted with 100 ml of diethyl ether. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was distilled to give 2-benzyl-2-propenal (bp10 : 99° to 101° C.) in a yield of 71%.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2](N(CC)CC)C.C=O.[C:11]1([CH2:17][CH2:18][CH:19]=[O:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:17]([C:18](=[CH2:2])[CH:19]=[O:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
16.3 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 110° to 115° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C=O)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.